5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE
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Overview
Description
5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a hydroxyl group at the 5-position, a morpholinomethyl group at the 2-position, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE typically involves the reaction of 5-hydroxy-4(1H)-pyridinone with morpholine and formaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridinones.
Scientific Research Applications
5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound is utilized in the synthesis of other chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(aminomethyl)-4(1H)-pyridinone
- 5-hydroxy-2-(ethylaminomethyl)-4(1H)-pyridinone
- 5-hydroxy-2-(dimethylaminomethyl)-4(1H)-pyridinone
Uniqueness
5-HYDROXY-2-[(MORPHOLIN-4-YL)METHYL]-1,4-DIHYDROPYRIDIN-4-ONE is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9-5-8(11-6-10(9)14)7-12-1-3-15-4-2-12/h5-6,14H,1-4,7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFRTLQQCHDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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